molecular formula C15H14O2 B1587070 Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate CAS No. 89900-94-7

Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1587070
CAS No.: 89900-94-7
M. Wt: 226.27 g/mol
InChI Key: DUPICUHZBSNQFM-UHFFFAOYSA-N
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Description

Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It is characterized by a biphenyl core with a methyl group at the 3’ position and a carboxylate ester group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3’-methyl-[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, and halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 3’-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3’-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbiphenyl: Lacks the carboxylate ester group, making it less reactive in certain chemical transformations.

    4-Methylbiphenyl: Has a methyl group at the 4 position instead of the 3’ position, leading to different reactivity and properties.

    Biphenyl-4-carboxylate: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the biphenyl core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-(3-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-4-3-5-14(10-11)12-6-8-13(9-7-12)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPICUHZBSNQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362665
Record name Methyl 4-(3-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89900-94-7
Record name Methyl 4-(3-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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